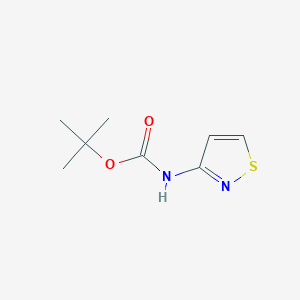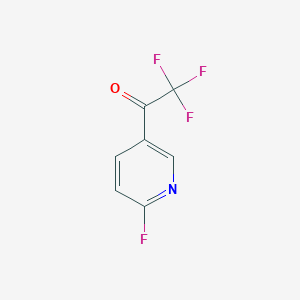
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11ClO2. It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, with an ethan-1-ol substituent. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable reducing agent such as sodium borohydride in an alcohol solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-chloro-2-methoxyacetophenone. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-2-methoxyacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 1-(4-chloro-2-methoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-chloro-2-methoxyacetophenone.
Reduction: 1-(4-chloro-2-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)ethan-1-ol: Lacks the chloro substituent, which can significantly alter its chemical reactivity and biological activity.
1-(4-Chloro-2-methoxyphenyl)ethane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
4-Chloro-2-methoxyacetophenone: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the ethan-1-ol substituent. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUFXQLBUISCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)



![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)

![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
